

# N-methyl-N'-(propargyl-PEG4)-Cy5 molecular weight and formula

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## Compound of Interest

Compound Name: *N-methyl-N'-(propargyl-PEG4)-Cy5*

Cat. No.: *B15542012*

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## In-Depth Technical Guide: N-methyl-N'-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, applications, and experimental use of **N-methyl-N'-(propargyl-PEG4)-Cy5**, a fluorescent labeling reagent and linker molecule.

## Core Properties and Specifications

**N-methyl-N'-(propargyl-PEG4)-Cy5** is a specialized chemical compound that integrates a Cy5 fluorophore, a polyethylene glycol (PEG) spacer, and a terminal propargyl group. This structure makes it a valuable tool for bioconjugation, particularly in "click chemistry" reactions. The Cy5 component is a fluorescent dye known for its brightness and photostability in the far-red region of the spectrum, minimizing background fluorescence from biological samples. The propargyl group, a terminal alkyne, enables covalent attachment to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.<sup>[1][2]</sup> The PEG4 spacer enhances solubility and provides spatial separation between the fluorophore and the conjugated molecule, which can help to preserve the biological activity of the target.

This molecule is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.

## Physicochemical Data

Property	Value
Molecular Formula	C37H48ClN2O4
Molecular Weight	620.30 g/mol
CAS Number	2107273-04-9
Excitation Maximum ( $\lambda_{ex}$ )	~649 nm
Emission Maximum ( $\lambda_{em}$ )	~667 nm
Appearance	Solid
Solubility	Soluble in DMSO, DMF, DCM; low solubility in water

## Applications in Research and Drug Development

The primary application of **N-methyl-N'-(propargyl-PEG4)-Cy5** is the fluorescent labeling of azide-modified biomolecules. Its bio-orthogonal reactivity, where the alkyne and azide groups react specifically with each other without interfering with other functional groups found in biological systems, makes it ideal for labeling proteins, nucleic acids, and other biomolecules for visualization and tracking.

In the field of drug development, this compound serves as a fluorescent linker in the synthesis of PROTACs. By incorporating a fluorescent tag like Cy5, researchers can track the localization and quantify the uptake of PROTACs in cellular models.

## Experimental Protocols

The following is a representative protocol for the fluorescent labeling of an azide-modified protein with **N-methyl-N'-(propargyl-PEG4)-Cy5** using a copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) reaction. This protocol is adapted from general procedures for labeling biomolecules via click chemistry.

Materials:

- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **N-methyl-N'-(propargyl-PEG4)-Cy5**
- Dimethyl sulfoxide (DMSO)
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Sodium ascorbate
- Deionized water
- Purification system (e.g., size-exclusion chromatography, dialysis)

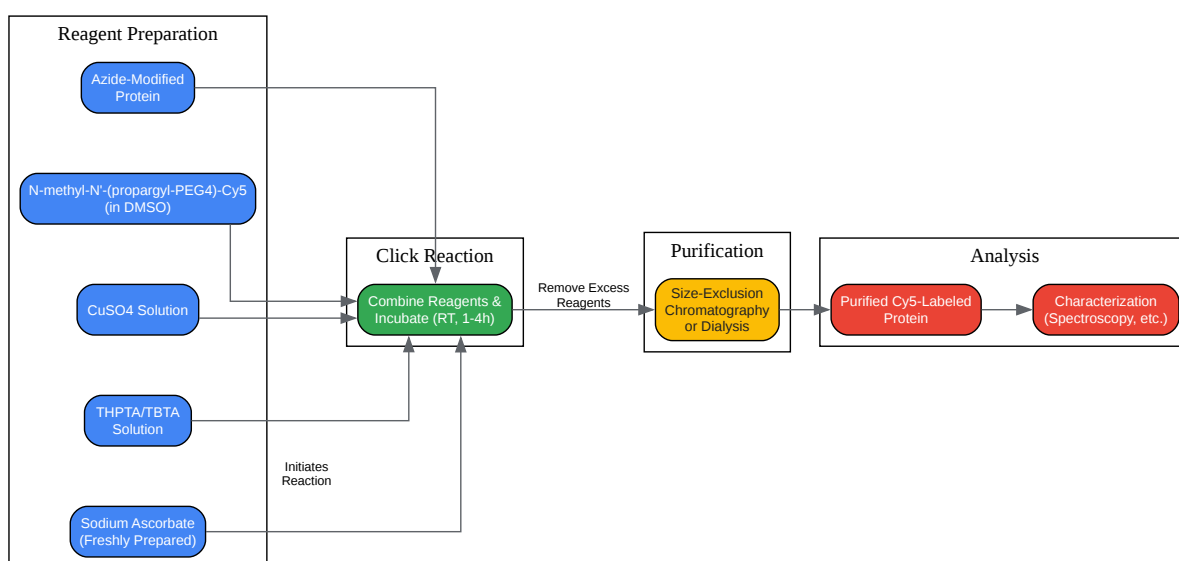
Protocol:

- Reagent Preparation:
  - Prepare a 10 mM stock solution of **N-methyl-N'-(propargyl-PEG4)-Cy5** in anhydrous DMSO.
  - Prepare a 50 mM stock solution of CuSO<sub>4</sub> in deionized water.
  - Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.
  - Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water. Protect this solution from light and use it within a few hours.
- Reaction Setup:

- In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final volume.
- Add the **N-methyl-N'-(propargyl-PEG4)-Cy5** stock solution to the protein solution. A 3- to 10-fold molar excess of the dye over the protein is typically recommended.
- Add the THPTA or TBTA ligand solution to the reaction mixture to a final concentration of 1-2 mM. The ligand stabilizes the copper(I) catalyst.
- Add the CuSO<sub>4</sub> solution to a final concentration of 0.5-1 mM.
- Reaction Initiation and Incubation:
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
  - Gently mix the reaction components. If necessary, briefly centrifuge the tube to collect the contents at the bottom.
  - Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.
- Purification:
  - Following the incubation, remove the unreacted dye and other small molecules from the labeled protein.
  - This can be achieved using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration, depending on the protein's size and stability.
- Characterization:
  - Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay).
  - Determine the degree of labeling by measuring the absorbance of the Cy5 dye at ~649 nm and the protein (if it has a distinct absorbance peak, e.g., at 280 nm) and using the Beer-Lambert law.

## Visualizing the Workflow

The following diagram illustrates the experimental workflow for the CuAAC labeling of an azide-modified protein with **N-methyl-N'-(propargyl-PEG4)-Cy5**.



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Caption: Workflow for labeling an azide-modified protein with **N-methyl-N'-(propargyl-PEG4)-Cy5**.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
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